molecular formula C20H12N4O5 B11551678 4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,5-dinitrophenyl)methylidene]aniline

4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,5-dinitrophenyl)methylidene]aniline

Cat. No.: B11551678
M. Wt: 388.3 g/mol
InChI Key: SQEWOZPTAYVXKQ-UHFFFAOYSA-N
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Description

(E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3,5-DINITROPHENYL)METHANIMINE is an organic compound characterized by its complex structure, which includes a benzoxazole moiety and a dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3,5-DINITROPHENYL)METHANIMINE typically involves a multi-step process. One common method starts with the preparation of the benzoxazole derivative, which is then coupled with a dinitrophenyl derivative through a condensation reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3,5-DINITROPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents under mild conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3,5-DINITROPHENYL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3,5-DINITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The benzoxazole moiety can interact with biological macromolecules, while the dinitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.

    Ringer’s lactate solution: A mixture used for fluid resuscitation.

Uniqueness

(E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3,5-DINITROPHENYL)METHANIMINE is unique due to its combination of a benzoxazole moiety and a dinitrophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H12N4O5

Molecular Weight

388.3 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(3,5-dinitrophenyl)methanimine

InChI

InChI=1S/C20H12N4O5/c25-23(26)16-9-13(10-17(11-16)24(27)28)12-21-15-7-5-14(6-8-15)20-22-18-3-1-2-4-19(18)29-20/h1-12H

InChI Key

SQEWOZPTAYVXKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N=CC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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